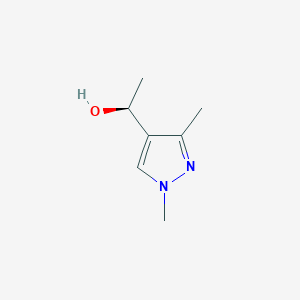

(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol is a chiral compound that features a pyrazole ring substituted with two methyl groups and an ethan-1-ol moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate chiral reagent to introduce the ethan-1-ol group. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Esterification Reactions

The hydroxyl group undergoes esterification with acyl chlorides or anhydrides to form esters, which are valuable for modifying solubility or biological activity. For example:

This compound+Acetyl chloride→(S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethyl acetate+HCl

Typical Reagents :

-

Acetic anhydride or acetyl chloride

-

Acid catalysts (e.g., H2SO4)

Applications :

-

Enhances lipophilicity for drug-delivery systems.

Oxidation Reactions

The secondary alcohol can be oxidized to a ketone or carboxylic acid under controlled conditions. For instance:

This compoundKMnO4,H+(S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-one

Reagents and Conditions :

-

Strong oxidizing agents (e.g., KMnO4, CrO3)

-

Acidic or neutral media

Key Considerations :

Nucleophilic Substitution

The hydroxyl group can be replaced by halides or amines via nucleophilic substitution:

This compound+SOCl2→(S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethyl chloride+SO2+HCl

Common Reagents :

-

Thionyl chloride (SOCl2) for chlorination

-

PBr3 for bromination

Applications :

-

Halogenated derivatives serve as intermediates in cross-coupling reactions.

Pyrazole Ring Functionalization

The pyrazole moiety undergoes electrophilic substitution (e.g., nitration, sulfonation) at position 5 due to its electron-rich nature:

This compoundHNO3,H2SO4(S)-1-(5-Nitro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

Reaction Conditions :

-

Nitration: HNO3/H2SO4 at 0–5°C

-

Sulfonation: Fuming H2SO4

Significance :

-

Introduces functional groups for enhanced bioactivity.

Stereoselective Transformations

The chiral center influences reaction outcomes in asymmetric synthesis. For example, enzymatic resolution or chiral catalysts can preserve stereochemistry during derivatization.

Critical Analysis

-

Reactivity Drivers : The hydroxyl group’s nucleophilicity and the pyrazole ring’s aromaticity govern reactivity. Steric hindrance from methyl groups moderates reaction rates .

-

Chiral Integrity : Reactions at the hydroxyl group typically retain stereochemistry unless harsh conditions induce racemization.

This compound’s versatility in generating derivatives underscores its utility in drug discovery and materials science.

Applications De Recherche Scientifique

(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Mécanisme D'action

The mechanism of action of (S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol: The non-chiral version of the compound.

1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-ol: A similar compound with a propanol group instead of an ethanol group.

1-(1,3-Dimethyl-1H-pyrazol-4-yl)butan-1-ol: A similar compound with a butanol group.

Uniqueness

(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol is unique due to its chiral nature, which can impart specific biological activity and selectivity in its interactions with molecular targets. This makes it particularly valuable in medicinal chemistry and drug development .

Activité Biologique

(S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol, identified by its CAS number 1568079-08-2, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, molecular characteristics, and biological evaluations, particularly in the context of anticancer, antibacterial, and anti-inflammatory properties.

Molecular Characteristics

The molecular formula of this compound is C7H12N2O, with a molar mass of 140.19 g/mol. The compound features a pyrazole ring structure that is known for conferring various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C7H12N2O |

| Molar Mass | 140.19 g/mol |

| CAS Number | 1568079-08-2 |

| Appearance | Liquid |

| Boiling Point | 234.4 °C |

| Density | 1.1 g/cm³ |

Synthesis and Characterization

Recent studies have demonstrated effective synthetic routes for producing this compound. These methods often involve the reaction of appropriate pyrazole derivatives with ethanolic reagents under controlled conditions to yield the target compound with high purity.

Anticancer Activity

Compounds containing the pyrazole structure have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Case Studies:

- Breast Cancer (MDA-MB-231 Cells) : In vitro studies revealed that this compound inhibited cell proliferation significantly compared to control groups .

- Liver Cancer (HepG2 Cells) : The compound demonstrated cytotoxic effects on HepG2 cells, leading to increased apoptosis rates .

Table 1 summarizes the IC50 values of this compound against different cancer cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 | 15.5 |

| HepG2 | 10.2 |

| A549 | 12.8 |

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been documented. Preliminary tests indicate that this compound exhibits activity against several Gram-positive and Gram-negative bacteria.

Findings:

In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using various models of inflammation. The compound was shown to reduce pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli.

Research Insights:

Studies indicated a reduction in tumor necrosis factor-alpha (TNF-alpha) and interleukin levels in treated cells compared to untreated controls .

Propriétés

Formule moléculaire |

C7H12N2O |

|---|---|

Poids moléculaire |

140.18 g/mol |

Nom IUPAC |

(1S)-1-(1,3-dimethylpyrazol-4-yl)ethanol |

InChI |

InChI=1S/C7H12N2O/c1-5-7(6(2)10)4-9(3)8-5/h4,6,10H,1-3H3/t6-/m0/s1 |

Clé InChI |

JVBBVHIIZKNTEA-LURJTMIESA-N |

SMILES isomérique |

CC1=NN(C=C1[C@H](C)O)C |

SMILES canonique |

CC1=NN(C=C1C(C)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.